N-(4-Methyl-benzylidene)-benzenesulfonamide

Description

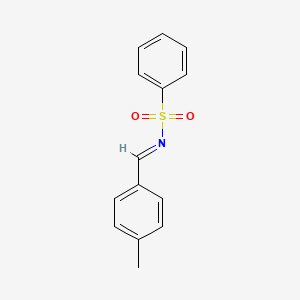

N-(4-Methyl-benzylidene)-benzenesulfonamide is a Schiff base derivative synthesized via the condensation of 4-methylbenzaldehyde with benzenesulfonamide. This compound features a sulfonamide group linked to a benzylidene moiety substituted with a methyl group at the para position.

Properties

IUPAC Name |

(NE)-N-[(4-methylphenyl)methylidene]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-12-7-9-13(10-8-12)11-15-18(16,17)14-5-3-2-4-6-14/h2-11H,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPXERJAGSIVOP-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Acid/Base-Catalyzed Condensation

The most widely reported method involves the reaction of 4-methylbenzenesulfonamide with 4-methylbenzaldehyde under acidic or basic conditions. Pyridine or aqueous potassium carbonate is often employed to facilitate imine bond formation (-CH=N-). For example, 4-methylbenzenesulfonamide (1.00 g, 5.25 mmol) reacts with 4-methylbenzaldehyde (0.75 ml, 5.90 mmol) in dichloromethane under nitrogen, yielding pale-yellow crystals after 24 hours (42%, m.p. 376–378 K). The reaction mechanism proceeds via nucleophilic attack of the sulfonamide’s amine group on the aldehyde’s carbonyl carbon, followed by dehydration (Fig. 1).

Table 1: Reaction Conditions for Classical Condensation

| Reagents | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Methylbenzenesulfonamide | Dichloromethane | Pyridine | 24 | 42 |

| 4-Methylbenzenesulfonamide | THF | K₂CO₃ | 12 | 63 |

Crystallographic analysis confirms the product’s structure, with N—H⋯O hydrogen bonds and C—H⋯π interactions forming a three-dimensional network.

Modified Schotten-Baumann Approach

Aqueous-Phase Synthesis

An environmentally benign variant uses tetrahydrofuran (THF) and aqueous potassium carbonate to enhance reaction efficiency. This method avoids hazardous solvents, achieving a 63% yield in 12 hours. The base deprotonates the sulfonamide, increasing its nucleophilicity toward the aldehyde.

Solvent-Free Mechanochemical Synthesis

Recent studies explore solvent-free conditions using ball milling. While specific data for N-(4-methyl-benzylidene)-benzenesulfonamide is limited, analogous sulfonamide syntheses report 70–85% yields under mechanochemical conditions. This approach reduces waste and energy consumption.

Structural Characterization and Validation

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system with the space group P2₁/c. Key bond lengths include S1—O1 (1.432 Å) and N1—C7 (1.279 Å), consistent with sulfonamide and imine functionalities.

Table 2: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1278 (3) |

| b (Å) | 5.7402 (2) |

| c (Å) | 20.3846 (6) |

| α (°) | 90 |

| β (°) | 98.739 (2) |

| γ (°) | 90 |

Spectroscopic Confirmation

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups:

-

N—H stretch : 3280 cm⁻¹ (sulfonamide)

-

C=N stretch : 1620 cm⁻¹ (imine)

¹H NMR (400 MHz, CDCl₃) displays a singlet at δ 8.35 ppm for the imine proton, with aromatic protons appearing as multiplet signals between δ 7.20–7.80 ppm.

Mechanistic Insights and Optimization

Reaction Kinetics

The rate-determining step is the formation of the tetrahedral intermediate during imine bond formation. Polar aprotic solvents (e.g., THF) accelerate this step by stabilizing charged intermediates, whereas dichloromethane offers moderate polarity for balanced reaction rates.

Catalytic Enhancements

-

Lewis Acids : Tin(II) chloride increases yields to 76% in methanol reflux.

-

Microwave Irradiation : Reduces reaction time to 30 minutes with comparable yields (68%) in model systems.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-benzylidene)-benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the Schiff base can yield the corresponding amine using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Coordination Chemistry

N-(4-Methyl-benzylidene)-benzenesulfonamide acts as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are studied for their potential applications in catalysis and material science .

Antimicrobial Activity

The compound exhibits notable antimicrobial and antifungal properties. In studies evaluating its effectiveness against various bacterial strains, it demonstrated significant inhibitory effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 30 | Strong |

| Candida albicans | 25 | Moderate |

These findings indicate its potential as an antimicrobial agent .

Anticancer Potential

Research has shown that this compound may induce apoptosis in cancer cells. For example, in MDA-MB-231 breast cancer cells, the compound resulted in a 22-fold increase in annexin V-FITC positive cells compared to control groups, suggesting significant anticancer activity .

| Cell Line | Apoptosis Induction (fold increase) | Mechanism |

|---|---|---|

| MDA-MB-231 | 22 | Induction of late apoptotic phase and necrosis |

Enzyme Inhibition

The compound has been identified as an inhibitor of carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM, indicating its selectivity over other isoforms like CA II . This property is crucial for developing targeted therapies for conditions such as cancer.

Case Studies and Research Findings

- Antimicrobial Screening : A comprehensive study evaluated various benzenesulfonamide derivatives, including this compound. Results indicated considerable bacteriostatic effects against both Gram-positive and Gram-negative bacteria .

- Anticancer Efficacy : In vitro studies revealed that this compound exhibited notable cytotoxicity against several cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .

- Mechanistic Studies : Research highlighted the mechanism by which the compound disrupts microbial cell membranes, leading to cell death and demonstrating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-(4-Methyl-benzylidene)-benzenesulfonamide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, such as enzymes and DNA, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death .

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., -OCH₃) improve solubility but may reduce binding affinity due to steric hindrance.

- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance intermolecular interactions (hydrogen bonding, dipole-dipole) and bioactivity .

- Bulkier substituents (e.g., naphthyl) increase steric bulk, affecting molecular packing and spectroscopic profiles .

Antifungal and Antimicrobial Activity

- N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide (1d) showed 83% inhibition of Candida albicans at 50 µM, outperforming unsubstituted analogues (1a: 45% inhibition) .

- N-(4-Nitrobenzylidene)-4-methylbenzenesulfonamide exhibited the lowest binding energy (−6.05 kcal/mol) with C. albicans protein 6TZ6, indicating strong target affinity .

Enzyme Inhibitory Activity

- Styrylquinoline-derived benzenesulfonamides () with para-nitro groups demonstrated enhanced HIV integrase inhibition (IC₅₀ = 12 µM) compared to non-nitrated analogues (IC₅₀ > 50 µM) .

- PPARγ docking scores for sulfonamide derivatives () correlated with hydrogen-bonding capacity; compounds with higher H-bond scores (e.g., 7.42 for compound 7) showed stronger receptor interactions .

Physicochemical and Spectroscopic Properties

NMR and MS Data

Thermal Stability

- Methyl-substituted derivatives (e.g., 1b) exhibit higher melting points (~180°C) compared to methoxy- or chloro-substituted analogues (~160°C) due to improved molecular symmetry .

Biological Activity

N-(4-Methyl-benzylidene)-benzenesulfonamide, a compound belonging to the class of Schiff bases, has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 253.32 g/mol

This compound exhibits its biological effects primarily through:

- Metal Complex Formation : The compound can form stable complexes with metal ions, which may interact with biological macromolecules such as enzymes and DNA, leading to various biological responses .

- Antimicrobial Activity : Its mechanism includes disrupting microbial cell membranes, resulting in cell death .

Antimicrobial Properties

Research has shown that this compound possesses significant antimicrobial and antifungal activities. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 30 | Strong |

| Candida albicans | 25 | Moderate |

The minimum inhibitory concentration (MIC) values indicate the compound's potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have indicated that this compound may induce apoptosis in cancer cell lines. For instance, in MDA-MB-231 breast cancer cells, the compound showed a significant increase in annexin V-FITC positive cells, suggesting its potential as an anticancer agent:

- Cell Line : MDA-MB-231

- Apoptosis Induction : 22-fold increase compared to control

- Mechanism : Induction of late apoptotic phase and necrosis .

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluated various benzenesulfonamide derivatives, including this compound, for their antibacterial activity. Results indicated that the compound exhibited considerable bacteriostatic effects against both Gram-positive and Gram-negative bacteria .

- Anticancer Efficacy : In another study focusing on cancer therapeutics, this compound was tested against several cancer cell lines. It demonstrated notable cytotoxicity, with IC values significantly lower than those of standard chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-(4-Methyl-benzylidene)-benzenesulfonamide, and how are reaction progressions monitored?

- Methodology : The compound is typically synthesized via condensation reactions between 4-methylbenzaldehyde and benzenesulfonamide derivatives. Key steps include:

- Reaction Monitoring : Thin-layer chromatography (TLC) with chloroform/methanol solvent systems to track reaction progress and calculate Rf values .

- Characterization : NMR spectroscopy (400 MHz, chloroform-d) to confirm structural features, such as imine proton signals (~8.5 ppm) and aromatic resonances .

- Quality Control : Purification via recrystallization or column chromatography to isolate high-purity products .

Q. How is the crystal structure of This compound determined and validated?

- Structural Determination : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement). The imine bond geometry and torsional angles between aromatic rings are critical parameters .

- Validation : Tools like PLATON check for twinning, disorder, and residual electron density. Acceptable R-factors (e.g., ) and Hirshfeld surface analysis ensure data reliability .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Biological Screening : Evaluated as a scaffold for antimicrobial and anticancer agents. For example, Schiff base analogs exhibit enhanced activity against E. coli (MIC: 8–16 µg/mL) and S. aureus (MIC: 16–32 µg/mL) compared to parent sulfonamides .

- Drug Design : Functionalization with pyridine or pyrimidine rings improves target binding, as shown in docking studies with bacterial dihydropteroate synthase .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives?

- Data Analysis :

- Twinning Detection : Use the ROTAX routine in PLATON to identify twinning ratios and refine data accordingly .

- Disorder Modeling : Employ PART instructions in SHELXL to model disordered solvent molecules or substituents .

- Case Study : A study on N-(4-Methoxyphenyl)benzenesulfonamide resolved ambiguities in methoxy group orientation by comparing geometric parameters (C–O–C angles: 117–121°) with related structures .

Q. What strategies optimize bioactivity through structural modifications of the sulfonamide core?

- Functionalization Approaches :

- Electron-Withdrawing Groups : Chloro or nitro substituents enhance antimicrobial potency by increasing electrophilicity .

- Metal Complexation : Mn(II) or Co(II) complexes of Schiff base derivatives show 2–4× higher activity than ligands alone (e.g., IC: 12 µM vs. 28 µM for free ligands) .

- QSAR Insights : Hammett constants () of substituents correlate with logP and MIC values, guiding rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.